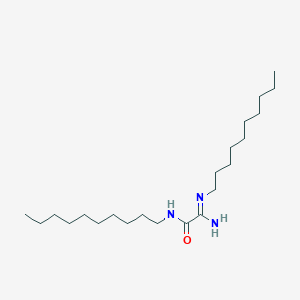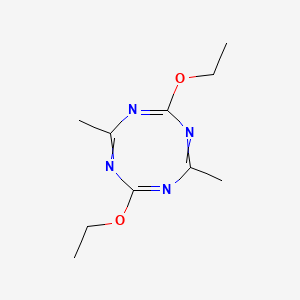![molecular formula C15H19NO B14411207 Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]- CAS No. 83010-55-3](/img/structure/B14411207.png)
Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a cyclopropylmethyl group and a tetrahydro-3-pyridinyl group, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on an aromatic ring . Another method involves the radical pathway, where cumene is treated with oxygen to generate cumene hydroperoxide, which is then hydrolyzed to produce phenol .
Industrial Production Methods
Industrial production of phenols often involves the cumene process, where benzene is alkylated with propylene to form cumene, which is then oxidized to cumene hydroperoxide and subsequently cleaved to yield phenol and acetone . This method is widely used due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Substitution: Phenols undergo electrophilic aromatic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrophenols, bromophenols
Aplicaciones Científicas De Investigación
Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]- involves its interaction with various molecular targets and pathways. Phenols are known to exert their effects through the formation of free radicals, which can interact with cellular components, leading to oxidative stress and cell damage . Additionally, phenols can inhibit enzymes and disrupt cellular processes, contributing to their antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Cyclohexanol: Contains a hydroxyl group attached to a cyclohexane ring.
Hydroquinone: A phenol derivative with two hydroxyl groups on a benzene ring.
Uniqueness
Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]- is unique due to its complex structure, which includes a cyclopropylmethyl group and a tetrahydro-3-pyridinyl group. This structural complexity contributes to its distinct chemical properties and reactivity compared to simpler phenols and alcohols .
Propiedades
Número CAS |
83010-55-3 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
3-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-5-yl]phenol |
InChI |
InChI=1S/C15H19NO/c17-15-5-1-3-13(9-15)14-4-2-8-16(11-14)10-12-6-7-12/h1,3-5,9,12,17H,2,6-8,10-11H2 |
Clave InChI |
YDAHZAQGEYPKAA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




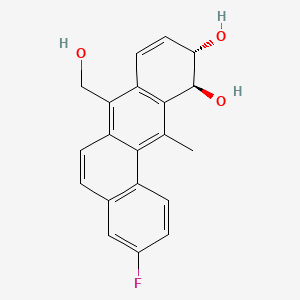
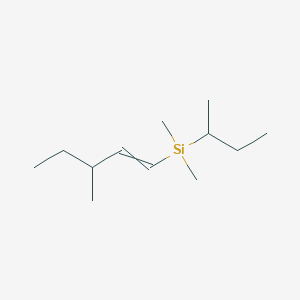
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
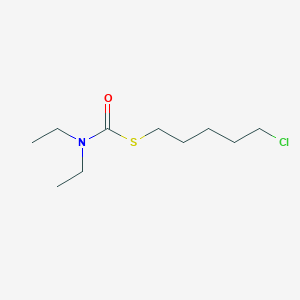

![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)

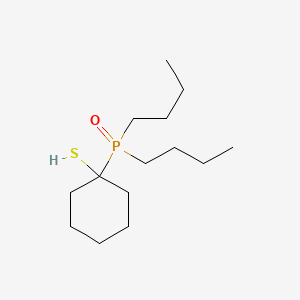

![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
